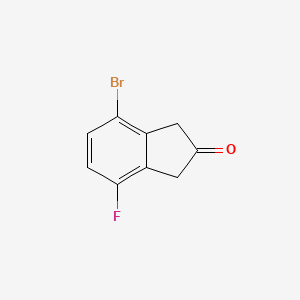![molecular formula C8H6BNO2 B12864442 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)
7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the benzoxazine family, characterized by its unique boranyl group attached to the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of a boronic acid derivative with a benzoxazine precursor. One common method is the Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This method yields chiral dihydrobenzoxazinones with high conversion rates and enantiomeric excess.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The boranyl group can be oxidized to form boronic acids or borate esters.
Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boranyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Amines or alcohols.
Substitution: Substituted benzoxazines with various functional groups.
Scientific Research Applications
7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The boranyl group can form reversible covalent bonds with biomolecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular signaling, leading to its observed biological effects .
Comparison with Similar Compounds
- 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester
- Chiral dihydrobenzoxazinones
Comparison: 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the boranyl group, which imparts distinct chemical reactivity and biological activity. Compared to other benzoxazines, this compound exhibits enhanced stability and versatility in chemical reactions, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C8H6BNO2 |
|---|---|
Molecular Weight |
158.95 g/mol |
InChI |
InChI=1S/C8H6BNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) |
InChI Key |
WWMPKUNNVMCKMV-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC2=C(C=C1)NC(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


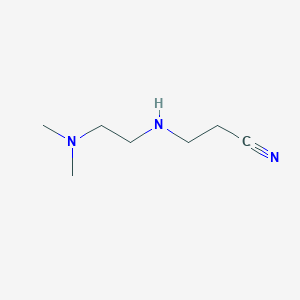

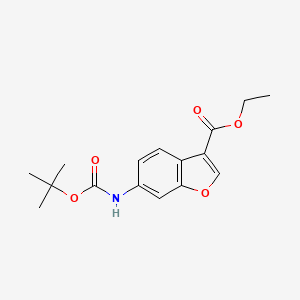
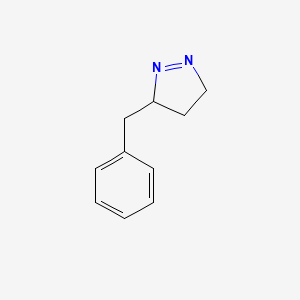
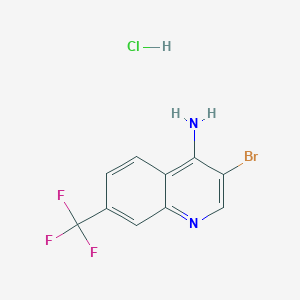
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
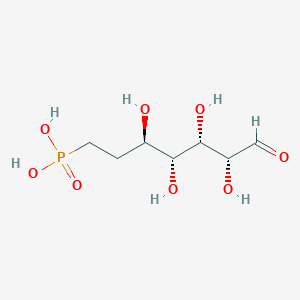
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
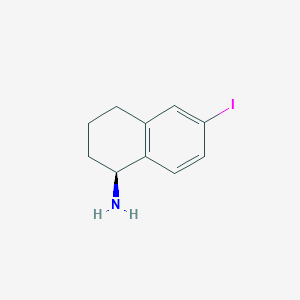
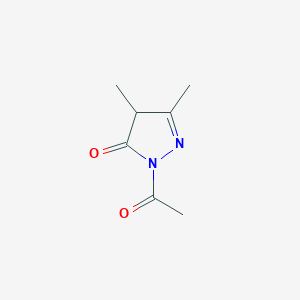
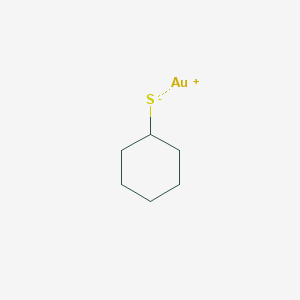
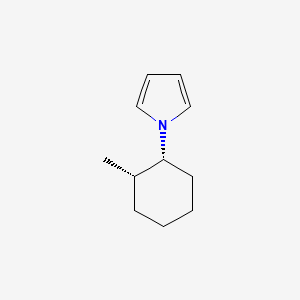
![Benzo[d]oxazole-2,6-dicarbonitrile](/img/structure/B12864439.png)
